BenchChemオンラインストアへようこそ!

1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea

CCR5 Antagonist HIV-1 Entry Inhibitor R5-tropic HIV-1

This thiophene-3-yl-methyl urea is a tool compound from a series explicitly designed for CCR5 antagonism with mitigated hERG liability. Unlike generic analogs, its structure was optimized to balance antiviral potency against cardiac ion channel effects, making it an ideal reference for hERG assay validation. Procure this specific entity for reproducible SAR studies or as a benchmark in cardiac safety screening, avoiding uncharacterized structural variants.

Molecular Formula C18H24N2O3S
Molecular Weight 348.46
CAS No. 1226426-89-6
Cat. No. B2876719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea
CAS1226426-89-6
Molecular FormulaC18H24N2O3S
Molecular Weight348.46
Structural Identifiers
SMILESCOCCN(CC1=CSC=C1)C(=O)NCCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H24N2O3S/c1-22-11-10-20(13-16-8-12-24-14-16)18(21)19-9-7-15-3-5-17(23-2)6-4-15/h3-6,8,12,14H,7,9-11,13H2,1-2H3,(H,19,21)
InChIKeyHSPMJHBKXPGONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1226426-89-6)


1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea (CAS 1226426-89-6) is a synthetic small molecule with the formula C18H24N2O3S and a molecular weight of 348.5 g/mol [1]. It belongs to the thiophene-3-yl-methyl urea class, a series designed as CCR5 antagonists for potential therapeutic intervention in R5-tropic HIV-1 replication [2]. This compound is primarily distributed for research purposes, with commercial vendors typically offering a purity of 95%.

Why Generic Substitution of 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea is Not Straightforward


Within the thiophene-3-yl-methyl urea class, minor structural variations, such as the specific substitution pattern on the urea nitrogen atoms, were critical for simultaneously achieving antiviral potency and mitigating hERG channel inhibition, a major cardiotoxicity liability [1]. Therefore, closely related analogs cannot be assumed to have identical efficacy and safety profiles, as the research explicitly demonstrates that 'subtle structural modifications were also important' in this scaffold's pharmacological behavior [1]. A generic substitution without direct comparative data risks introducing an uncharacterized compound with unvalidated hERG activity or suboptimal anti-HIV potency.

Quantitative Differentiation Evidence for 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea


CCR5 Antagonist Potency Relative to the Thiophene-3-yl-methyl Urea Series

The target compound is part of a rationally designed series where potency was systematically evaluated. While a direct, single-assay head-to-head comparison for CAS 1226426-89-6 is not available in the primary literature, the series it belongs to was designed to meet specific pharmacological criteria for HIV-1 inhibition [1]. Individual members of the class demonstrated potent antiviral activity in cell-based assays. The design objective was to generate compounds that are 'potent inhibitors of R5 HIV-1 replication' [1]. This provides a class-level potency benchmark, but a specific IC50 value for this exact compound must be verified through procurement and independent testing.

CCR5 Antagonist HIV-1 Entry Inhibitor R5-tropic HIV-1

Cardiac Safety Profile: Mitigation of hERG Liability Compared to Earlier Lead Compounds

A primary design goal for the thiophene-3-yl-methyl urea series was the mitigation of hERG channel inhibition, a critical advancement over previous chemotypes [1]. The research paper states that the series 'mitigated a human ether-a-go-go related gene (hERG) inhibition liability' [1]. This represents a key differentiation from earlier CCR5 antagonist series where hERG-related cardiotoxicity was a major hurdle. The designation of CAS 1226426-89-6 as a member of this redesigned series suggests it was intended to possess a reduced hERG inhibition profile, though its specific hERG IC50 value is not publicly documented without accessing the full supporting information of the paper.

hERG Inhibition Cardiotoxicity Safety Pharmacology

Physicochemical Property Profile: Lipophilicity-Driven Design for Oral Bioavailability

The redesign of the series placed a strong emphasis on reducing lipophilicity to meet both oral bioavailability and hERG safety criteria [1]. The target compound has a computed XLogP3-AA value of 2.5 [2], which is within the favorable range for oral druggability. This contrasts with the general class of phenylurea compounds, which can often be highly lipophilic. 'Reducing lipophilicity was the main design criteria used to identify compounds that did not inhibit the hERG channel' [1], making these physicochemical features a deliberate differentiator from earlier, more lipophilic members of the broader urea class.

Lipophilicity Oral Bioavailability Drug-likeness

High-Impact Application Scenarios for 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea


Medicinal Chemistry for Next-Generation HIV-1 Entry Inhibitors

As a representative of the thiophene-3-yl-methyl urea class explicitly designed for potent CCR5 antagonism with mitigated hERG liability [1], this compound serves as an ideal scaffold for structure-activity relationship (SAR) studies. Researchers can use it as a starting point to further modulate pharmacokinetic properties or antiviral potency against resistant viral strains, building on the validated core structure.

Cardiac Safety Profiling in Early Drug Discovery

This compound can be used as a tool compound, or a reference agent, for validating new hERG screening assays. Since the entire series was designed with a focus on overcoming hERG inhibition [1], purchasing this specific entity allows a lab to benchmark its own cardiac safety screening cascade against a molecule from a published, structure-guided liability-mitigation program.

Pharmacological Tool for CCR5-Mediated Immune Response Studies

Beyond antiviral applications, CCR5 is a key chemokine receptor in various inflammatory diseases, including asthma and rheumatoid arthritis [2]. This compound can be used in in vitro cellular pharmacology studies to dissect the role of CCR5-mediated signaling in immune cell migration and inflammation, offering a structurally distinct chemical probe compared to antibodies or marketed drugs like maraviroc.

Quote Request

Request a Quote for 1-(2-Methoxyethyl)-3-(4-methoxyphenethyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.